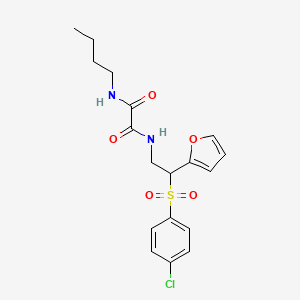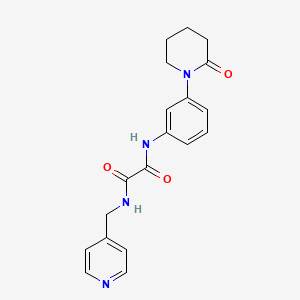
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide, commonly known as OPPO, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields. OPPO is a small molecule inhibitor that selectively targets the protein-protein interaction between the transcription factor STAT3 and its upstream kinase JAK2. This interaction plays a crucial role in the activation of STAT3, which is known to be involved in various cellular processes such as cell proliferation, differentiation, and survival.
Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been evaluated for its potential as an antimicrobial agent. In particular, derivatives of this compound have shown high activity against Staphylococcus aureus and Klebsiella pneumoniae , with minimum inhibitory concentrations (MICs) comparable to that of ciprofloxacin . This suggests its potential use in developing new antibiotics to combat resistant bacterial strains.
Larvicidal Activity
Research indicates that certain imidazole derivatives of the compound exhibit significant larvicidal properties. One study demonstrated that these derivatives could be more effective than permethrin, a commonly used insecticide, in targeting Culex quinquefasciatus larvae . This points to its application in controlling mosquito populations and preventing vector-borne diseases.
Antifungal Applications
Some derivatives have been found to be more effective than clotrimazole, a commercial antifungal drug, in inhibiting the growth of Candida albicans . This highlights the compound’s potential in the treatment of fungal infections and as a lead molecule for developing new antifungal agents.
Molecular Docking Studies
The compound and its derivatives have been subjected to molecular docking studies to assess their binding affinities with various proteins. For instance, one derivative showed a higher binding affinity for the 1BDD protein than ciprofloxacin, suggesting a strong potential for drug development .
Drug Development Intermediate
The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are crucial in drug development. It has been used in the preparation of novel polymorphs and intermediates for pharmaceutical applications .
Propriétés
IUPAC Name |
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-17-6-1-2-11-23(17)16-5-3-4-15(12-16)22-19(26)18(25)21-13-14-7-9-20-10-8-14/h3-5,7-10,12H,1-2,6,11,13H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVPLCGPFOCYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[2-(Thian-4-yloxy)ethyl]triazol-4-yl]propan-1-ol](/img/structure/B2972688.png)
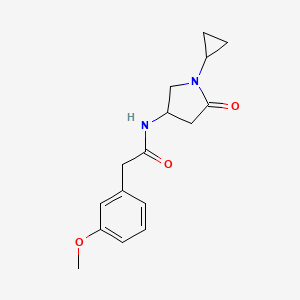
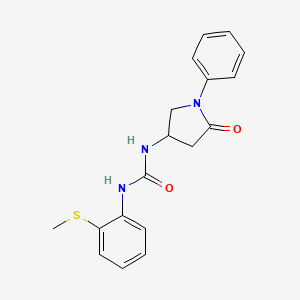
![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2972691.png)
![[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid](/img/no-structure.png)
![2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2972694.png)
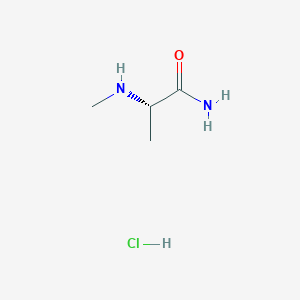

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2972704.png)


![5-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2972709.png)
